molecular formula C13H11ClN2O4S B8745976 N-(4-chloro-2-nitrophenyl)-4-methylbenzenesulfonamide

N-(4-chloro-2-nitrophenyl)-4-methylbenzenesulfonamide

Cat. No.: B8745976
M. Wt: 326.76 g/mol
InChI Key: ONFVSYRDKYBUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-nitrophenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C13H11ClN2O4S and its molecular weight is 326.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11ClN2O4S

Molecular Weight

326.76 g/mol

IUPAC Name

N-(4-chloro-2-nitrophenyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H11ClN2O4S/c1-9-2-5-11(6-3-9)21(19,20)15-12-7-4-10(14)8-13(12)16(17)18/h2-8,15H,1H3

InChI Key

ONFVSYRDKYBUAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4′-chloro-p-toluenesulfonanilide (1100 g (3.90 mol) in acetic acid (2200 ml), fuming nitric acid (273.9 g (4.22 mol) was added dropwise over a period of 40 minutes with stirring at 50° C. After completion of the addition, the reaction mixture was stirred at the same temperature to complete the reaction. After being left to cool to room temperature, the reaction mixture was treated with 7000 ml of water to bring about precipitation of crystals. The crystals were filtered and washed with water to give 1261 g (99%) of 4′-chloro-2′-nitro-p-toluenesulfonanilide as yellow crystals.
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